molecular formula C17H13ClN2O2S B8594989 2-Chloro-N-[(5-phenoxythiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 849805-43-2

2-Chloro-N-[(5-phenoxythiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B8594989
CAS No.: 849805-43-2
M. Wt: 344.8 g/mol
InChI Key: DAENTPOMCUHANJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-phenoxythiophen-2-yl)methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O2S and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

849805-43-2

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

2-chloro-N-[(5-phenoxythiophen-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2S/c18-16-14(7-4-10-19-16)17(21)20-11-13-8-9-15(23-13)22-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21)

InChI Key

DAENTPOMCUHANJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)CNC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro nicotinic acid (1182 mg, 7.50 mmol) in N,N-dimethylformamide (3 mL) were added C-(5-phenoxy-thiophen-2-yl)methylamine described in Preparation Example 24 (1693 mg, 8.25 mmol), benzotriazol-1-yloxy tris(dimethylamino)phosphonium hexafluorophosphate (3987 mg, 9.0 mmol) and triethylamine (2.5 mL, 18.0 mmol), and the solution was stirred at 60° C. for 2 days. Water was added to the reaction mixture, which was then extracted with ethyl acetate, and then concentrated. The residue was purified by silica gel column chromatography, and the title compound (1181 mg, 3.43 mmol, 46%) was obtained.
Quantity
1182 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
Example 24
Quantity
1693 mg
Type
reactant
Reaction Step Two
Quantity
3987 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
46%

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